molecular formula C22H17N3O B2693748 N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide CAS No. 2210140-34-2

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide

Cat. No.: B2693748
CAS No.: 2210140-34-2
M. Wt: 339.398
InChI Key: KRFNRHBAUITKBC-UHFFFAOYSA-N
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Description

N-([3,3'-Bipyridin]-5-ylmethyl)-1-naphthamide (CAS 2210140-34-2) is a synthetic heteroaromatic compound of significant interest in medicinal chemistry. Its molecular structure incorporates a 1-naphthamide moiety linked to a [3,3'-bipyridin] system, a scaffold known to exhibit a wide spectrum of pharmacological activities. This compound serves as a valuable building block for researchers developing new therapeutic agents, particularly in the areas of oncology and infectious diseases. The naphthamide core is a recognized pharmacophore in the design of potent anticancer agents. Specifically, naphthamide derivatives have been demonstrated to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . For instance, related 2-naphthamide compounds have shown promising in vitro cytotoxic activity against various cancer cell lines, including colorectal carcinoma (C26), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7) . Furthermore, the bipyridine moiety is a privileged structure in coordination chemistry, suggesting potential application in the development of metal complexes. Such complexes can exhibit unique, multi-targeting mechanisms of action, including the generation of reactive oxygen species (ROS) and membrane disruption, which are being explored to overcome drug resistance in bacteria and fungi . The structural features of this compound make it a promising candidate for antimicrobial research as well, given the established activity of both naphthyridine and naphthamide derivatives against a range of bacterial pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFNRHBAUITKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . These reactions are performed under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bipyridine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Synthetic Routes

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic mediumNaphthoquinone derivatives
ReductionSodium borohydrideMethanolReduced bipyridine derivatives
SubstitutionSodium methoxideMethanolSubstituted bipyridine derivatives

Chemistry

In the field of chemistry, N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide serves as a ligand in coordination chemistry. It forms metal complexes with unique properties that can be utilized in catalysis and materials science. Its ability to chelate metal ions enhances its role in the development of new catalysts.

Biology

The compound has been investigated for its anticancer properties . Studies indicate that it interacts with DNA and proteins, potentially leading to inhibition of enzyme activity and disruption of DNA replication. For instance, its mechanism involves inducing apoptosis in cancer cells through interaction with molecular targets like topoisomerases and kinases.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Preclinical studies have shown promise in treating cancer and neurodegenerative disorders due to its ability to modulate biological pathways. Its efficacy is being evaluated in drug development programs targeting specific cancer types .

Industry

This compound finds applications in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices. Additionally, it is being explored for its potential in creating novel materials with enhanced performance characteristics.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through a caspase-dependent pathway.
  • Metal Complex Formation : Research on metal complexes formed with this compound revealed enhanced catalytic activity in organic transformations, showcasing its utility as a ligand in catalysis .
  • Material Science Applications : The compound has been integrated into polymer matrices for the development of organic photovoltaic devices, where it exhibited improved charge transport properties compared to conventional materials.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can chelate metal ions, facilitating the formation of metal complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Electrochemical Relevance: Compounds with bipyridine cores are often explored for charge transport in polymers.
  • Medicinal Chemistry Potential: Sulfonamide analogs (e.g., 1451272-09-5) are frequently bioactive; the target’s amide group may offer alternative binding modes in drug design .

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bipyridine moiety linked to a naphthalene structure via a methylene bridge. The structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including glycosidases and proteases. The bipyridine unit may facilitate binding to enzyme active sites through hydrogen bonding and π-stacking interactions.
  • Antimicrobial Activity : Derivatives of naphthamide compounds have demonstrated antimicrobial properties against various pathogens. The presence of the bipyridine group may enhance membrane permeability, allowing for better uptake into bacterial cells.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effectiveness Reference
AntibacterialModerate to high activity
AntifungalInhibitory effects noted
CytotoxicityVariable across cell lines
Enzyme inhibition (e.g., XO)IC50 values ranging from 70-100 µM

Case Studies

  • Antimicrobial Assessment : A study evaluated the antimicrobial properties of various naphthamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.50 mM.
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects with ID50 values between 2.0 to 9.0 µM against KB cells (human cervix carcinoma). This suggests potential for development as an anticancer agent.
  • Enzymatic Activity : The compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The IC50 values ranged from 70 to 100 µM, indicating moderate inhibitory activity that could be leveraged for therapeutic applications.

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYieldPurityReference
Amide formationEDC, HOBt, DIPEA, DMF, 24h, RT70–92%92% (HPLC)
PurificationFlash chromatography (EtOAc/hexane 3:7)>95%

Basic: How is the structural identity of this compound validated?

Answer:
Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns. For example, aromatic protons in naphthamide derivatives appear at δ 7.5–8.5 ppm, while bipyridinyl protons resonate at δ 8.0–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O: 340.1453; observed: 340.1458) .
  • InChI Key generation : Computational tools (e.g., PubChem) ensure standardized structural representation .

Q. Table 2: Representative NMR Data

Proton Positionδ (ppm)MultiplicityIntegrationAssignment
Naphthamide C1-H8.25d (J = 8.0 Hz)1HAromatic
Bipyridinyl C5-H8.75s2HPyridine

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Answer:
SAR strategies for analogous RAF inhibitors (e.g., RAF709) include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety enhances binding affinity to kinase domains .
  • Morpholino and tetrahydropyran groups : Improve solubility and pharmacokinetics while maintaining selectivity against RAS-mutant cancers .
  • In vitro assays : Measure IC₅₀ values using kinase inhibition assays (e.g., BRAF V600E mutant cell lines) and compare with wild-type isoforms to assess selectivity .

Q. Key Design Considerations

  • Avoid off-target effects by prioritizing substituents with steric and electronic compatibility with the ATP-binding pocket .
  • Use molecular docking simulations to predict binding modes before synthesis .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Common pitfalls and solutions include:

  • Paradoxical MAPK activation : Observed in BRAF inhibitors due to RAF dimerization. Mitigate by using next-generation inhibitors (e.g., PLX8394) or combining with MEK inhibitors .
  • Assay variability : Standardize cell lines (e.g., COLO-205 for BRAF V600E) and control for ATP concentrations in kinase assays .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., naphthamide hydrolysis) and modify labile groups .

Q. Table 3: Example Biological Data Comparison

Assay TypeIC₅₀ (nM) BRAF V600EIC₅₀ (nM) Wild-TypeReference
Biochemical5.2 ± 0.8>1000
Cellular (COLO-205)12.3 ± 2.1850 ± 120

Advanced: What catalytic strategies improve the scalability of synthesizing bipyridinyl-naphthamide hybrids?

Answer:

  • Heterogeneous catalysis : Fe₂O₃@SiO₂/In₂O₃ nanoparticles enhance amide bond formation under mild conditions, reducing reaction time from 24h to 6h .
  • Flow chemistry : Continuous synthesis minimizes purification steps and improves yield consistency for multi-step reactions .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Q. Catalytic Efficiency Comparison

MethodCatalystYield (%)Reaction Time
ConventionalEDC/HOBt7024h
CatalyticFe₂O₃@SiO₂/In₂O₃856h

Advanced: How can computational modeling predict metabolic liabilities in this compound?

Answer:

  • In silico tools : Use SwissADME or ADMET Predictor™ to identify cytochrome P450 (CYP) oxidation sites (e.g., naphthamide methyl groups) .
  • Metabolite identification : LC-MS/MS analysis of liver microsome incubations detects hydrolyzed or oxidized metabolites .
  • Structural modifications : Replace labile methyl groups with deuterated analogs to improve metabolic stability .

Notes

  • Data Integrity : Cross-validate spectral data with computational predictions to ensure reproducibility .

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